molecular formula C21H23N5O3S B11977348 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide CAS No. 303102-82-1

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11977348
CAS No.: 303102-82-1
M. Wt: 425.5 g/mol
InChI Key: IFOPOAFKHZMUGP-LPYMAVHISA-N
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Description

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a methoxyphenyl group, and an acetohydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The initial step involves the cyclization of appropriate precursors to form the triazole ring. This can be achieved by reacting 4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazole-3-thiol with suitable reagents under controlled conditions.

    Introduction of the Sulfanyl Group: The triazole derivative is then reacted with a sulfanylating agent to introduce the sulfanyl group at the desired position.

    Condensation Reaction: The final step involves the condensation of the sulfanyl-triazole derivative with 2-methoxybenzaldehyde in the presence of a suitable catalyst to form the target compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. Common reagents for these reactions include halides and amines.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cells.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibition of Enzymes: It can inhibit the activity of certain enzymes, disrupting essential biochemical pathways in microorganisms or cancer cells.

    Interaction with DNA: The compound may bind to DNA, interfering with replication and transcription processes, leading to cell death.

    Induction of Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

When compared to other similar compounds, 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups and its diverse range of applications. Similar compounds include:

  • 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide
  • 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide
  • 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide.

Properties

CAS No.

303102-82-1

Molecular Formula

C21H23N5O3S

Molecular Weight

425.5 g/mol

IUPAC Name

2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H23N5O3S/c1-4-26-20(15-9-11-17(28-2)12-10-15)24-25-21(26)30-14-19(27)23-22-13-16-7-5-6-8-18(16)29-3/h5-13H,4,14H2,1-3H3,(H,23,27)/b22-13+

InChI Key

IFOPOAFKHZMUGP-LPYMAVHISA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC=C2OC)C3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2OC)C3=CC=C(C=C3)OC

Origin of Product

United States

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